4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid
Description
Properties
IUPAC Name |
4-[4-[(4-fluorophenyl)methyl]-2,3-dioxopiperazin-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O4/c16-12-5-3-11(4-6-12)10-18-9-8-17(14(21)15(18)22)7-1-2-13(19)20/h3-6H,1-2,7-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBADOJXKZPBCKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=O)N1CCCC(=O)O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid typically involves the following steps:
Formation of the Piperazinyl Ring: The initial step involves the formation of the piperazinyl ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diacid or its derivative under appropriate conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the piperazinyl intermediate with a fluorobenzyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow synthesis and the use of automated reactors to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides, bases, and acids are used under controlled conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development. It is being investigated for its potential to treat various diseases and conditions.
Industry: In industrial applications, the compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Chain Length Variation: Propanoic vs. Butanoic Acid Derivatives
The substitution of the butanoic acid chain with a shorter propanoic acid group yields 3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid (C₁₄H₁₅FN₂O₄, MW 294.29 g/mol, CAS: 1242967-03-8). The reduced chain length decreases molecular weight by 14.02 g/mol, which may lower hydrophilicity and alter binding interactions in biological systems .
Substitution of Fluorobenzyl Group
Replacing the 4-fluorobenzyl group with a methyl group produces 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid. This modification eliminates the aromatic fluorinated substituent, significantly reducing steric bulk and electronic effects. Such changes could diminish receptor affinity in fluorobenzyl-dependent targets .
Aromatic vs. Aliphatic Carboxylic Acid Moieties
The benzoic acid derivative 4-{[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid (C₁₉H₁₇FN₂O₄, MW 356.36 g/mol, CAS: 1173052-48-6) replaces the aliphatic butanoic acid with an aromatic benzoic acid linked via a methyl group. The increased molecular weight (+48.05 g/mol) and aromaticity may enhance π-π stacking interactions but reduce solubility .
Sulfonyl-Substituted Piperazine Analogs
4-[4-[(2,5-Dimethylphenyl)sulfonyl]piperazin-1-yl]-4-oxobutanoic acid (C₁₆H₂₂N₂O₅S, MW 354.42 g/mol, CAS: 565198-65-4) introduces a sulfonyl group, adding polarity and hydrogen-bonding capacity.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid (Target) | C₁₅H₁₇FN₂O₄ | 308.31 | 4-fluorobenzyl, butanoic acid |
| 3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid | C₁₄H₁₅FN₂O₄ | 294.29 | Shorter propanoic acid chain |
| 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid | C₉H₁₄N₂O₄* | ~226.22 | Methyl substituent, no fluorobenzyl |
| 4-{[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid | C₁₉H₁₇FN₂O₄ | 356.36 | Benzoic acid via methyl linker |
| 4-[4-[(2,5-Dimethylphenyl)sulfonyl]piperazin-1-yl]-4-oxobutanoic acid | C₁₆H₂₂N₂O₅S | 354.42 | Sulfonyl group, 4-oxobutanoic acid |
Key Findings
- Fluorine Position Matters: The 4-fluorobenzyl group in the target compound provides distinct electronic and steric effects compared to non-fluorinated or differently substituted analogs (e.g., 2-fluorobenzoyl in ) .
- Chain Length Impacts Properties: Propanoic acid analogs exhibit reduced molecular weight and hydrophilicity, which may influence bioavailability .
- Synthetic Feasibility : Bulky substituents (e.g., fluorobenzyl) complicate hydrolysis and reduction steps, as seen in , where yields dropped to 50% on scaling .
Biological Activity
4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid (CAS Number: 933024-37-4) is a synthetic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its molecular formula is C15H17FN2O4, and it has a molecular weight of 308.30 g/mol. This compound is characterized by the presence of a fluorobenzyl group and a dioxopiperazinyl moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorobenzyl group enhances lipophilicity, allowing better membrane penetration and interaction with hydrophobic pockets in proteins. The dioxopiperazine structure facilitates hydrogen bonding with amino acid residues, modulating the activity of various biological targets.
Key Biological Targets
- Enzymatic Interactions : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
- Receptor Binding : It exhibits affinity for various receptors, indicating possible roles in neurological and psychological conditions.
Research Findings
Several studies have investigated the biological properties of this compound:
- Antitumor Activity : Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in human cancer cells through mitochondrial pathways.
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits in models of neurodegenerative diseases by reducing oxidative stress and inflammation.
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in animal models, showing promise in reducing markers of inflammation.
Case Study 1: Antitumor Activity
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Neuroprotection
In an animal model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid-beta plaque formation, suggesting a protective effect on neuronal health.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antitumor Activity | Neuroprotective Effects | Anti-inflammatory Effects |
|---|---|---|---|
| This compound | High | Moderate | High |
| Compound A (similar structure) | Moderate | Low | Moderate |
| Compound B (similar structure) | Low | High | Low |
Q & A
Q. What are the optimized synthetic routes for 4-[4-(4-fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid, and how can reaction conditions be tailored to improve yield?
The synthesis of structurally related piperazine derivatives often involves multi-step protocols, including condensation, cyclization, and purification via column chromatography. For example, trifluoroacetate intermediates are generated by refluxing precursors (e.g., fluorobenzoyl chloride) with piperazine derivatives in ethanol, followed by TFA deprotection and purification using silica gel columns . Key parameters include:
- Reaction time and temperature : Prolonged reflux (e.g., 12 hours) ensures complete cyclization.
- Solvent selection : Dichloromethane or ethyl acetate for extraction and purification.
- Catalysts : Potassium carbonate aids in deprotonation and accelerates condensation.
Adjusting stoichiometry (e.g., excess fluorinated reagents) and using anhydrous conditions can mitigate side reactions and improve yields .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm the presence of the fluorobenzyl group (e.g., aromatic protons at δ 7.2–7.4 ppm) and the dioxopiperazine ring (carbonyl carbons at δ 165–170 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is validated using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray Crystallography : For absolute configuration determination, single crystals are grown via slow evaporation, and structures are refined using software like SHELX .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound in biological studies?
SAR studies focus on modifying the fluorobenzyl group, dioxopiperazine ring, or butanoic acid tail. For example:
- Fluorine substitution : Electron-withdrawing fluorine alters pharmacokinetics (e.g., bioavailability) and target binding. Derivatives with para-fluorine show enhanced receptor affinity compared to ortho-substituted analogs .
- Piperazine ring modifications : Introducing methyl or acetyl groups modulates solubility and metabolic stability.
- Bioisosteric replacement : Replacing the butanoic acid with phosphonate or sulfonamide groups improves enzymatic resistance .
Biological assays (e.g., enzyme inhibition, cytotoxicity) coupled with molecular docking (using AutoDock Vina) validate hypothesized interactions .
Q. How can computational modeling predict the compound’s interactions with biological targets, and what software is recommended?
- Molecular Dynamics (MD) Simulations : Tools like GROMACS simulate ligand-receptor interactions over time, highlighting stable binding conformations.
- Density Functional Theory (DFT) : Gaussian 16 calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- Pharmacophore Modeling : Schrödinger Suite identifies critical interaction sites (e.g., hydrogen bonds with the dioxopiperazine carbonyl) .
Example: MD simulations of the compound bound to serotonin receptors (5-HT) reveal prolonged residence time due to hydrophobic interactions with the fluorobenzyl group .
Q. How are discrepancies in experimental data (e.g., conflicting NMR or crystallography results) resolved?
- Redundant validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and compare crystallographic data (e.g., C—O bond lengths) against databases like Cambridge Structural Database .
- Dynamic light scattering (DLS) : Detects aggregation in solution-phase studies that may skew NMR results.
- Statistical refinement : Software like Olex2 refines crystallographic models by iteratively adjusting thermal parameters and resolving electron density ambiguities .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing and testing derivatives of this compound?
- Standardized reaction conditions : Document solvent purity, temperature gradients, and inert atmosphere details.
- Batch-to-batch consistency : Use LC-MS to track impurities and ensure intermediates (e.g., trifluoroacetate salts) are identical across batches .
- Positive controls : Include known bioactive analogs (e.g., Hoechst 33258 derivatives) in biological assays to validate experimental setups .
Q. How is the compound’s stability assessed under varying storage conditions?
- Accelerated degradation studies : Expose the compound to heat (40°C), light (UV irradiation), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC and identify byproducts using HR-MS .
- Lyophilization : For long-term storage, lyophilize the compound in phosphate buffer (pH 7.4) to prevent hydrolysis of the dioxopiperazine ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
